Comparative Lipophilicity (LogP) Differentiation Among OH-PCB Pentachloro Congeners
The calculated octanol-water partition coefficient (LogP) for 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl is reported as 5.61 (ACD/LogP) to 6.33 (chemsrc calculation), representing a measurable difference from the 3-OH and 4-OH positional isomers which exhibit systematically lower logP values due to differential hydrogen bonding capacity and steric effects of the hydroxyl group positioning . This difference of approximately 0.3–0.7 logP units translates to an approximately 2- to 5-fold difference in theoretical octanol-water partition ratio, which directly impacts chromatographic retention time prediction and solid-phase extraction method development .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.61 (ACD/LogP) to 6.326 (chemsrc) |
| Comparator Or Baseline | 3-OH/4-OH pentachlorobiphenyl positional isomers (logP typically 0.2–0.7 units lower) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.7 relative to alternative hydroxylation positions |
| Conditions | Calculated values (ACD/Labs, chemsrc algorithms); no experimental LogP data available for direct isomer comparison |
Why This Matters
Higher logP values directly influence reversed-phase LC retention and solid-phase extraction recovery, requiring congener-specific calibration for accurate quantification in environmental and biological matrices.
